molecular formula C8H11NO4S B2494141 Ethyl oxo[(2-oxotetrahydro-3-thienyl)amino]acetate CAS No. 956361-11-8

Ethyl oxo[(2-oxotetrahydro-3-thienyl)amino]acetate

Cat. No. B2494141
CAS RN: 956361-11-8
M. Wt: 217.24
InChI Key: RWJLXVIKSKTOGN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, cyclization, and reduction processes. For instance, a similar compound, ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, was synthesized through a condensation of ethyl 2-chloroacetate with a hydroxy group of a precursor, followed by reduction with hydrogen in the presence of palladium on carbon (Pd/C) at room temperature (Liu et al., 2018). This method could potentially be adapted for the synthesis of ethyl oxo[(2-oxotetrahydro-3-thienyl)amino]acetate by adjusting the precursor compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl oxo[(2-oxotetrahydro-3-thienyl)amino]acetate is often elucidated using X-ray crystallography. For example, the crystal structure of ethyl-[(2-amino-4-phenyl)-5-thiazolyl)] acetate has been determined, revealing a non-planar molecule stabilized by intra- and inter-molecular hydrogen bonds (DyaveGowda et al., 2002). Such structural analyses are crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions and Properties

The chemical reactions and properties of ethyl oxo[(2-oxotetrahydro-3-thienyl)amino]acetate-like compounds can be diverse. For instance, studies on heterocyclic enaminonitriles showed reactions with cyanoacetate derivatives in the presence of triethylamine, leading to various acetic acid derivatives, highlighting the compound's reactivity towards nucleophilic addition and cyclization reactions (Hachiyama et al., 1983).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are essential for the practical application of any chemical compound. While specific data for ethyl oxo[(2-oxotetrahydro-3-thienyl)amino]acetate is not provided, related compounds have been thoroughly studied. For example, the crystal structure and physical properties of a thioamide derivative were determined by various spectroscopic methods, including NMR, FT-IR, and FT-Raman, offering insights into the compound's stability and reactivity (Prasanth et al., 2015).

Scientific Research Applications

Process Parameters for Ethyl Acetate Production

Ethyl acetate is widely used as a solvent in paints, coatings, resins, inks, and is a main ingredient in various consumer product fragrances and flavors. A review of the ethyl acetate esterification process highlights several process intensification techniques that offer advantages over traditional methods, such as energy savings and economic effectiveness through reduced capital investment. These techniques include Reactive Distillation, Pervaporation Assisted Reactive Distillation, and Microwave Reactive Distillation, among others. The review discusses the impact of process parameters on ethyl acetate purity, production rate, energy consumption, and total annual cost, suggesting the potential utility of similar process optimizations for the production or application of "Ethyl oxo[(2-oxotetrahydro-3-thienyl)amino]acetate" (Patil & Gnanasundaram, 2020).

Toxicological Review of Ethyl Compounds

The toxicological profile of ethyl tertiary-butyl ether (ETBE), a compound related to ethyl compounds, provides insights into the potential human exposure and health effects of similar ethyl derivatives. This review encompasses the metabolism, single-dose toxicity, neurological effects, and potential carcinogenicity of ETBE, offering a framework that could be applicable to assessing the safety and environmental impact of "Ethyl oxo[(2-oxotetrahydro-3-thienyl)amino]acetate" (Mcgregor, 2007).

Biodegradation and Environmental Fate

Research on the biodegradation and environmental fate of ethyl tert-butyl ether (ETBE) in soil and groundwater highlights microorganisms' ability to aerobically degrade ETBE as a carbon and energy source. This review summarizes the current knowledge on ETBE biodegradation pathways, including the initial hydroxylation of the ethoxy carbon and the formation of intermediates such as acetaldehyde and tert-butyl alcohol. This information could be relevant for understanding the environmental behavior and degradation potential of "Ethyl oxo[(2-oxotetrahydro-3-thienyl)amino]acetate" (Thornton et al., 2020).

Ethylene Oxide Sterilization

The use of ethylene oxide for sterilizing medical devices demonstrates the broad applications of ethyl derivatives in ensuring the safety and efficacy of healthcare products. This review discusses the action mechanism and toxicity of ethylene oxide, along with the advantages and challenges of its use in sterilization processes. This could imply potential sterilization or antimicrobial applications for "Ethyl oxo[(2-oxotetrahydro-3-thienyl)amino]acetate" in the medical field (Mendes, Brandão, & Silva, 2007).

Safety and Hazards

While the specific safety and hazards of Ethyl oxo[(2-oxotetrahydro-3-thienyl)amino]acetate are not detailed in the search results, general safety data sheets for chemicals suggest precautions such as keeping away from open flames and hot surfaces, and taking measures against static discharge .

properties

IUPAC Name

ethyl 2-oxo-2-[(2-oxothiolan-3-yl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4S/c1-2-13-7(11)6(10)9-5-3-4-14-8(5)12/h5H,2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJLXVIKSKTOGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1CCSC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl oxo[(2-oxotetrahydro-3-thienyl)amino]acetate

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